molecular formula C12H18N2O3 B12825145 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide

4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide

Cat. No.: B12825145
M. Wt: 238.28 g/mol
InChI Key: PDPUWSGKMVAISA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide is an organic compound with a complex structure that includes an aminomethyl group, a benzamide core, and a hydroxyethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylbenzoic acid, ethylene glycol, and ammonia.

    Formation of Intermediate: The first step involves the reaction of 4-formylbenzoic acid with ethylene glycol under acidic conditions to form 4-(2-hydroxyethoxy)benzaldehyde.

    Reductive Amination: The intermediate 4-(2-hydroxyethoxy)benzaldehyde undergoes reductive amination with ammonia to form this compound. This step typically requires a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Products include 4-(aminomethyl)-N-(2-(2-formylethoxy)ethyl)benzamide or 4-(aminomethyl)-N-(2-(2-carboxyethoxy)ethyl)benzamide.

    Reduction: Products include 4-(aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)aniline.

    Substitution: Products depend on the nucleophile used, such as 4-(aminomethyl)-N-(2-(2-alkoxyethoxy)ethyl)benzamide.

Scientific Research Applications

Chemistry

In organic chemistry, 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms and potential inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique chemical properties contribute to the

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

4-(aminomethyl)-N-[2-(2-hydroxyethoxy)ethyl]benzamide

InChI

InChI=1S/C12H18N2O3/c13-9-10-1-3-11(4-2-10)12(16)14-5-7-17-8-6-15/h1-4,15H,5-9,13H2,(H,14,16)

InChI Key

PDPUWSGKMVAISA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NCCOCCO

Origin of Product

United States

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